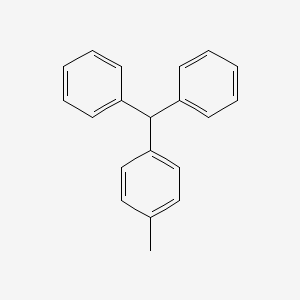

1-(Diphenylmethyl)-4-methylbenzene

Übersicht

Beschreibung

1-(Diphenylmethyl)-4-methylbenzene, also known as benzhydryl toluene, is an organic compound with the molecular formula C20H18. This compound consists of a benzene ring substituted with a diphenylmethyl group and a methyl group. It is a colorless solid that is used in various chemical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Diphenylmethyl)-4-methylbenzene can be synthesized through the Friedel-Crafts alkylation of toluene with diphenylmethanol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{C}_6\text{H}_5\text{CH}_3 \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{CH}(\text{C}_6\text{H}_5)\text{CH}_3 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound is typically carried out in large reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the process .

Analyse Chemischer Reaktionen

Sulfonation

The compound undergoes sulfonation under acidic conditions, with regioselectivity dictated by the electronic and steric effects of its substituents.

The methyl group (electron-donating) activates the ring, while the bulky diphenylmethyl group limits substitution at ortho positions. Reversibility of sulfonation at elevated temperatures favors the thermodynamically stable 4-sulfo isomer .

Oxidation of the Methyl Side Chain

The methyl group is oxidized to a carboxylic acid under strong oxidizing conditions, analogous to toluene derivatives:

Reaction Pathway :

Key Observations :

-

The reaction proceeds via radical intermediates, with the benzylic position (methyl group) being highly susceptible to oxidation .

-

The diphenylmethyl group remains intact due to its stability under oxidative conditions.

Electrophilic Aromatic Substitution

The compound participates in nitration and halogenation, with directing effects summarized below:

The electron-donating methyl group enhances ring reactivity, while the bulky diphenylmethyl group reduces substitution at ortho positions.

Biological Oxidation

In metabolic pathways, cytochrome P450 enzymes oxidize the methyl group:

This mirrors the detoxification pathway observed for toluene.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1-(Diphenylmethyl)-4-methylbenzene serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in the following areas:

- Friedel-Crafts Reactions : Utilized for alkylation and acylation processes, enabling the formation of various aromatic compounds.

- Oxidation and Reduction Reactions : This compound can be oxidized to yield benzhydryl ketones or reduced to produce benzhydryl alcohols, facilitating the creation of diverse functional groups.

Biological Research

Research has indicated potential biological activities associated with this compound:

- Pharmaceutical Intermediates : Investigations are ongoing to explore its efficacy as a precursor for pharmaceutical compounds, particularly those targeting specific biological pathways.

- Molecular Interactions : Studies suggest that this compound may act as a ligand, binding to various receptors or enzymes, thereby modulating their activity. The mechanisms of these interactions are under examination but may involve both covalent and non-covalent bonding .

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals and materials. Its unique properties allow it to be incorporated into formulations that require specific physical or chemical characteristics.

Case Study 1: Synthesis of Benzhydryl Ketones

A study demonstrated the oxidation of this compound using potassium permanganate (KMnO) as an oxidizing agent. This reaction yielded benzhydryl ketone derivatives, which are significant in medicinal chemistry for their potential therapeutic effects .

Experimental Data

| Reagent | Condition | Yield (%) |

|---|---|---|

| KMnO | Room Temperature | 85 |

| CrO | Reflux | 90 |

Case Study 2: Electrophilic Aromatic Substitution

In another study focusing on electrophilic aromatic substitution reactions, this compound was subjected to bromination using bromine (Br) under acidic conditions. The reaction produced various substituted benzhydryl toluenes, demonstrating its utility in synthesizing diverse aromatic compounds .

Reaction Overview

- Starting Material : this compound

- Electrophile : Bromine

- Solvent : Acetic acid

- Outcome : Multiple brominated products with varying yields.

Wirkmechanismus

The mechanism by which 1-(Diphenylmethyl)-4-methylbenzene exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent interactions .

Vergleich Mit ähnlichen Verbindungen

Diphenylmethane: Similar structure but lacks the methyl group on the benzene ring.

Triphenylmethane: Contains an additional phenyl group compared to 1-(Diphenylmethyl)-4-methylbenzene.

Toluene: Lacks the diphenylmethyl group.

Uniqueness: this compound is unique due to the presence of both a diphenylmethyl group and a methyl group on the benzene ring, which imparts distinct chemical and physical properties. This combination of substituents makes it a valuable compound for various synthetic and research applications .

Biologische Aktivität

1-(Diphenylmethyl)-4-methylbenzene, also known as benzhydryltoluene, is an organic compound with significant implications in biological systems. This article explores its biological activity, focusing on its interactions with cytochrome P450 enzymes, its synthesis, and its potential therapeutic applications.

Chemical Structure and Synthesis

This compound has the molecular formula and features a diphenylmethyl group attached to a methyl-substituted benzene ring. The synthesis of this compound can be effectively achieved through the Friedel-Crafts alkylation method, involving the reaction of toluene with diphenylmethanol in the presence of a Lewis acid catalyst such as aluminum chloride. This method is favored for its efficiency and minimal byproducts .

Interaction with Cytochrome P450 Enzymes

Research indicates that this compound interacts significantly with cytochrome P450 enzymes, which are crucial for drug metabolism. The binding of this compound to the active site of these enzymes leads to its oxidation and subsequent metabolic processes. This interaction is vital for understanding its role in drug metabolism and pharmacokinetics .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antibacterial Activity : A study demonstrated that compounds structurally similar to this compound exhibited notable antibacterial properties. The synthesized Schiff base complexes derived from related compounds showed effectiveness against various bacterial strains .

- Molecular Docking Studies : Molecular docking studies have suggested that this compound may serve as a lead compound for developing new drugs targeting specific biological pathways due to its ability to bind effectively to certain receptors .

- Toxicological Assessments : Investigations into the toxicological profiles of similar compounds have revealed potential hazards associated with prolonged exposure, emphasizing the need for careful evaluation when considering therapeutic applications .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzhydrol | C13H12O | Contains a hydroxyl group; used in pharmaceuticals. |

| Diphenylmethanol | C13H12O | Acts as a precursor for various organic syntheses. |

| 4-Methylbenzyl alcohol | C9H12O | Exhibits different reactivity patterns due to alcohol functional group. |

| 4-Methyltoluene | C9H10 | A simpler alkyl-substituted derivative of toluene. |

This table illustrates how structural variations influence the biological activity and utility of these compounds, highlighting the distinct characteristics of this compound.

Eigenschaften

IUPAC Name |

1-benzhydryl-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXHVWBUGQJBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20288040 | |

| Record name | 1-(diphenylmethyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20288040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-37-2 | |

| Record name | 1-(Diphenylmethyl)-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 603-37-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(diphenylmethyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20288040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.